3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxadiazole carboxylic acids, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives .
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXQLGCNGCFMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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